molecular formula C14H21F2NO4 B13013852 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid

2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid

Cat. No.: B13013852
M. Wt: 305.32 g/mol
InChI Key: AKNUEXAWXYGVEM-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[321]octan-3-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the difluoro group: This step involves the selective fluorination of the bicyclic core.

    Attachment of the acetic acid moiety: This is done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R,3S,5S)-6,6-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid
  • 2-[(1R,3S,5S)-6,6-dichloro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid

Uniqueness

The presence of the difluoro group in 2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C14H21F2NO4

Molecular Weight

305.32 g/mol

IUPAC Name

2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid

InChI

InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(20)17-9-4-8(6-11(18)19)5-10(17)14(15,16)7-9/h8-10H,4-7H2,1-3H3,(H,18,19)/t8-,9+,10-/m0/s1

InChI Key

AKNUEXAWXYGVEM-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H](C[C@H]1C(C2)(F)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C(C2)(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.